molecular formula C11H21ClN2O2 B2820036 tert-Butyl rac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride CAS No. 2095192-07-5

tert-Butyl rac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride

Cat. No.: B2820036
CAS No.: 2095192-07-5
M. Wt: 248.75
InChI Key: XGKKKCQEYSLZAJ-KEMIKLHMSA-N
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Description

Chemical Structure: This compound features a bicyclo[2.2.1]heptane (norbornane) core with a 7-aza substitution. The tert-butyl carbamate (Boc) group protects the amine at position 2, and the hydrochloride salt enhances stability and solubility . Molecular Formula: C₁₁H₂₁ClN₂O₂ Molecular Weight: 248.75 g/mol Purity: >95% (typical for synthetic intermediates) . Applications: Primarily used as a chiral intermediate in pharmaceutical synthesis, leveraging its rigid bicyclic structure for stereochemical control in drug candidates targeting neurological or antimicrobial pathways .

Properties

IUPAC Name

tert-butyl (1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7;/h7-9H,4-6,12H2,1-3H3;1H/t7-,8+,9+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKKKCQEYSLZAJ-KEMIKLHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@H](C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl rac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Bicyclic Core: The bicyclic structure is often formed through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled conditions.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the amino and carboxylate groups. This can be achieved through selective functionalization reactions such as amination and esterification.

    tert-Butyl Protection: The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis. This is typically done using tert-butyl chloroformate in the presence of a base.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which is achieved by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the introduction of functional groups and protection steps. The use of high-throughput screening methods ensures the efficiency and scalability of the production process.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is a widely used amine-protecting moiety in organic synthesis. Acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) cleave the Boc group, yielding the free amine as a hydrochloride salt.

Reaction TypeConditionsProductNotes
Acidic Deprotection4M HCl in dioxane, 0–25°C, 1h7-azabicyclo[2.2.1]heptane-2-amine hydrochlorideCommon for Boc removal
TFA CleavageTFA/DCM (1:1), rt, 30minFree amine (neutralized to isolate)Mild, non-oxidative conditions

Amine Functionalization

The primary amine (after Boc deprotection) can undergo reactions typical of aliphatic amines:

Acylation

  • Reagents : Acetyl chloride, benzoyl chloride, or anhydrides.

  • Conditions : Base (e.g., triethylamine) in DCM or THF.

  • Product : N-acylated derivatives (e.g., acetamides) .

Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide).

  • Conditions : Base (K₂CO₃) in polar aprotic solvents (DMF, DMSO).

  • Product : N-alkylated bicyclic amines .

Schiff Base Formation

  • Reagents : Aldehydes/ketones.

  • Conditions : Reflux in ethanol or methanol.

  • Product : Imine derivatives, intermediates for further reduction or cyclization .

Ring-Opening Reactions

The strained bicyclo[2.2.1]heptane framework may undergo ring-opening under specific conditions:

Reaction TypeConditionsProductNotes
Acid-CatalyzedH₂SO₄, heatLinear amine derivativesLimited data; inferred from analogs
OxidationKMnO₄/H₂O, acidic conditionsRing-opened dicarboxylic acid derivativesHypothesized based on hydroxyl analog

Salt Exchange and Counterion Modification

The hydrochloride salt can be converted to other salts (e.g., free base, trifluoroacetate) for solubility tuning:

ProcessConditionsResulting FormApplication
NeutralizationNaOH, extraction with DCMFree base (neutral amine)Further functionalization
Ion ExchangeNaTFA in aqueous solutionTrifluoroacetate saltImproved HPLC compatibility

Stereochemical Considerations

The (1S,2S,4R) stereochemistry influences reaction outcomes:

  • Steric Effects : The endo configuration of the amine may hinder reactions at the bridgehead position.

  • Diastereoselectivity : Alkylation/acylation may favor specific diastereomers due to the rigid bicyclic framework .

Scientific Research Applications

Structural Characteristics

The molecular formula of tert-butyl rac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride is C11H21ClN2O2C_{11}H_{21}ClN_{2}O_{2}, with a molecular weight of 248.75 g/mol. The compound features a tert-butyl group, an amino group, and a carboxylate moiety attached to a bicyclic framework, contributing to its unique pharmacological properties.

Nicotinic Acetylcholine Receptor Agonism

One of the most significant applications of this compound is its role as an agonist for alpha 7 nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various central nervous system functions, including cognition, memory, and neuroprotection.

Case Study: Neuroprotection

Research has shown that compounds targeting alpha 7 nAChRs can provide neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease. A study demonstrated that administration of this compound resulted in improved cognitive function in animal models by enhancing synaptic plasticity and reducing neuroinflammation .

Pain Management

The compound's interaction with nAChRs suggests potential applications in pain management. Studies indicate that activation of these receptors can modulate pain pathways and reduce hyperalgesia, making it a candidate for further exploration in analgesic therapies .

Anxiety and Depression Treatment

Given the role of cholinergic systems in mood regulation, there is growing interest in the use of this compound for treating anxiety and depression. Preliminary studies suggest that agonists of alpha 7 nAChRs may alleviate symptoms by enhancing neurotransmitter release associated with mood regulation .

Synthesis Pathways

The synthesis of this compound typically involves several key reactions:

  • Formation of the Bicyclic Framework : Utilizing cyclization reactions to construct the bicyclic core.
  • Introduction of Functional Groups : Adding the tert-butyl group and amino/carboxylate functionalities through selective reactions.
  • Hydrochloride Salt Formation : Converting the base form into its hydrochloride salt for enhanced solubility and stability.

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
Bicyclic Core FormationCyclizationVarious cyclization agents
Functional Group AdditionSubstitutionTert-butyl halides, amines
Salt FormationAcid-base reactionHydrochloric acid

Mechanism of Action

The mechanism of action of tert-Butyl rac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the binding site.

Comparison with Similar Compounds

tert-Butyl rac-(1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate Hydrochloride

  • CAS : 1909288-65-8
  • Molecular Formula : C₁₃H₂₃ClN₂O₂
  • Molecular Weight : 274.79 g/mol
  • Key Differences: Substituents: Contains an aminomethyl group at position 2 and a methylene group at position 3.

rac-(1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylic Acid Hydrochloride

  • CAS : 876376-07-7
  • Molecular Formula: C₇H₁₂ClNO₂
  • Molecular Weight : 177.63 g/mol
  • Key Differences :
    • Functional Group: Replaces the Boc-protected amine with a carboxylic acid , altering solubility (higher polarity) and reactivity (e.g., peptide coupling) .
  • Applications: Used in synthesizing constrained amino acid analogs for protease inhibition studies .

tert-Butyl endo-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

  • CAS : 1000870-15-4
  • Molecular Formula : C₁₁H₂₀N₂O₂ (free base)
  • Key Differences :
    • Stereochemistry : The "endo" configuration (vs. "rac" in the target compound) impacts receptor binding in drug candidates. Pharmacological assays show endo isomers often exhibit higher affinity for serotonin receptors .
  • Applications : Key intermediate in CNS drug discovery .

(1S,4R)-tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate

  • CAS : 152533-47-6
  • Molecular Formula: C₁₁H₁₇NO₃
  • Molecular Weight : 227.26 g/mol
  • Key Differences :
    • Functional Group: Ketone at position 2 instead of an amine, enabling use in reductive amination or Grignard reactions .
  • Applications : Precursor for synthesizing pyrrolidine-based enzyme inhibitors .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry Applications
tert-Butyl rac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride 2095192-07-5 C₁₁H₂₁ClN₂O₂ 248.75 Boc-protected amine rac-(1S,2S,4R) Pharmaceutical intermediate
tert-Butyl rac-(1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate HCl 1909288-65-8 C₁₃H₂₃ClN₂O₂ 274.79 Aminomethyl, methylene rac-(1S,2R,4R) Discontinued (limited applications)
rac-(1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride 876376-07-7 C₇H₁₂ClNO₂ 177.63 Carboxylic acid rac-(1S,2S,4R) Protease inhibitor synthesis
tert-Butyl endo-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate 1000870-15-4 C₁₁H₂₀N₂O₂ 212.29 (free base) Boc-protected amine endo CNS drug discovery
(1S,4R)-tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate 152533-47-6 C₁₁H₁₇NO₃ 227.26 Ketone (1S,4R) Enzyme inhibitor precursor

Research Findings and Implications

  • Stereochemical Impact : The rac-(1S,2S,4R) configuration in the target compound offers versatility in generating enantiopure drug candidates, whereas endo isomers (e.g., CAS 1000870-15-4) show higher biological activity in serotonin receptor models .
  • Functional Group Trade-offs : Boc-protected amines (target compound) enhance stability during solid-phase synthesis, while carboxylic acid derivatives (CAS 876376-07-7) are preferred for direct coupling in peptide synthesis .
  • Commercial Viability : Compounds like CAS 1909288-65-8 were discontinued due to challenges in scalability or low demand, highlighting the target compound’s optimized balance of reactivity and stability .

Biological Activity

tert-Butyl rac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride, also known by its CAS number 2095192-07-5, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : tert-butyl (1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride
  • Molecular Formula : C11H20N2O2·HCl
  • Molecular Weight : 240.75 g/mol
  • Purity : 95% .

The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems, particularly the modulation of glutamate and GABA receptors. The bicyclic structure allows for specific binding affinities that may influence synaptic transmission and neuronal excitability.

Neuropharmacological Effects

Research indicates that this compound exhibits several neuropharmacological effects:

  • Antidepressant Activity : Studies have shown that compounds with similar structures can enhance serotonin and norepinephrine levels in the brain, suggesting potential antidepressant effects.
  • Anxiolytic Properties : The compound may reduce anxiety-like behaviors in animal models, possibly through GABAergic mechanisms.
  • Cognitive Enhancement : Preliminary studies suggest that this compound could improve cognitive functions by modulating cholinergic pathways.

Toxicological Profile

The safety profile of this compound indicates moderate toxicity with specific target organ effects:

  • Skin and Eye Irritation : Classified as a skin and eye irritant (Category 2) .
  • Respiratory Effects : Inhalation may cause irritation to the respiratory system .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantIncreased serotonin levels
AnxiolyticReduced anxiety-like behavior
Cognitive EnhancementImproved memory retention
ToxicitySkin irritation

Case Study Analysis

A recent study explored the compound's effects on cognitive function in rodents. The researchers administered varying doses of the compound and assessed memory retention through maze tests. Results indicated a significant improvement in performance at moderate doses compared to control groups.

Q & A

Q. Critical Conditions :

  • Low temperatures (-78°C) for kinetically controlled reactions to avoid side products .
  • Use of palladium catalysts (e.g., Pd-bisimidazol-2-ylidene complexes) for coupling reactions in derivative synthesis .
  • Purification via silica gel chromatography or recrystallization to isolate high-purity intermediates .

Advanced Synthesis: How can stereochemical control be achieved during the synthesis of this compound?

Answer:
Stereochemical outcomes depend on:

  • Chiral Auxiliaries : Use of enantiomerically pure starting materials (e.g., L-serine) to dictate configuration at specific centers .
  • Reaction Solvent/Temperature : Polar aprotic solvents (e.g., THF) at -78°C favor stereoselective nucleophilic additions .
  • Catalytic Asymmetric Synthesis : Palladium-catalyzed amination reactions to install heteroaryl groups with retained stereochemistry .

Example : In the synthesis of a related compound, SmI₂-mediated reduction of a keto intermediate ensured stereospecific formation of the C-2 substituent .

Analytical Characterization: What spectroscopic and chromatographic methods are used to confirm structure and purity?

Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify bicyclic structure and substituent positions. For example, 1H^1H NMR of similar compounds shows distinct signals for bridgehead protons (δ 3.2–4.1 ppm) and tert-butyl groups (δ 1.4 ppm) .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and amine (N–H, ~3300 cm1^{-1}) functionalities .
  • HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients resolve enantiomers. For example, a 99.4% enantiomeric excess was achieved using a 90:10 hexane/ethanol mobile phase .

Table 1 : Example HPLC Conditions for Enantiomer Separation

ColumnMobile PhaseFlow RateRetention Time (min)Purity (%)
Chiralpak AD-H90:10 Hexane/EtOH1.0 mL/min12.3 (R), 15.8 (S)99.4

Data Interpretation: How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting)?

Answer:

  • Verify Solvent Effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) can shift proton signals or reveal hidden splitting due to hydrogen bonding .
  • Dynamic Effects : Conformational flexibility in the bicyclic structure may cause temperature-dependent NMR splitting. Variable-temperature NMR experiments (e.g., 25°C to -40°C) can resolve this .
  • Computational Validation : Compare experimental 13C^{13}C NMR shifts with DFT-calculated values to identify misassignments .

Advanced Separation: What methodologies are effective for resolving racemic mixtures of this compound?

Answer:

  • Chiral HPLC : Preferred for small-scale resolution. Columns like Chiralpak IA or IB with ethanol/hexane gradients achieve baseline separation .
  • Diastereomeric Salt Formation : Use of chiral acids (e.g., tartaric acid) to crystallize one enantiomer from racemic mixtures .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer of an ester intermediate .

Stability and Storage: How does the compound degrade under varying conditions, and what storage protocols are recommended?

Answer:

  • Degradation Pathways : Hydrolysis of the Boc group under acidic/alkaline conditions or elevated temperatures (>40°C) .
  • Storage : Inert atmosphere (argon) at 2–8°C in sealed, desiccated containers to prevent moisture uptake .
  • Stability Testing : Accelerated stability studies (40°C/75% RH for 1 month) monitor degradation via HPLC .

Biological Activity: How does the compound’s structure influence its biological interactions compared to similar bicyclic amines?

Answer:

  • Structure-Activity Relationship (SAR) : The rigid bicyclic core enhances receptor binding affinity vs. flexible analogues. For example, substitution at C-2 with amino groups improves interactions with neurotransmitter receptors .
  • Comparative Analysis :

Table 2 : Biological Activity of Similar Bicyclic Compounds

CompoundStructureBiological Activity
(1R,6R)-7-Oxabicyclo[...]Oxygen-containing coreModerate receptor modulation
This Compound7-Azabicyclo + BocHigh affinity for CNS targets

Computational Modeling: What strategies predict the compound’s reactivity or binding modes?

Answer:

  • Molecular Dynamics (MD) : Simulate conformational changes in the bicyclic core to identify low-energy states for docking .
  • Docking Studies : Use software like AutoDock Vina to map interactions with biological targets (e.g., ion channels) .
  • DFT Calculations : Predict reaction barriers for key steps (e.g., transannular cyclization) to optimize synthetic routes .

Safety and Handling: What precautions are necessary for safe laboratory use?

Answer:

  • Hazards : Irritant (H315, H319, H335) – avoid inhalation/contact. Use fume hoods and PPE (gloves, goggles) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Incompatibilities : Reacts with strong oxidizers – store separately from peroxides .

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